molecular formula C16H19BrFeO B12286952 (6-Bromo-1-oxohexyl)ferrocene CAS No. 57640-76-3

(6-Bromo-1-oxohexyl)ferrocene

Cat. No.: B12286952
CAS No.: 57640-76-3
M. Wt: 363.07 g/mol
InChI Key: FNTAMLHOTKQXBR-UHFFFAOYSA-M
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Description

(6-Bromo-1-oxohexyl)ferrocene is an organometallic compound with the molecular formula C16H19BrFeO. It is a derivative of ferrocene, where one of the cyclopentadienyl rings is substituted with a 6-bromo-1-oxohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-1-oxohexyl)ferrocene typically involves the reaction of ferrocene with 6-bromo-1-oxohexyl bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-1-oxohexyl)ferrocene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ferrocenium salts, while substitution reactions can produce a variety of functionalized ferrocene derivatives .

Scientific Research Applications

(6-Bromo-1-oxohexyl)ferrocene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-Bromo-1-oxohexyl)ferrocene involves its interaction with specific molecular targets and pathways. The ferrocene moiety can participate in electron transfer processes, making it useful in redox reactions. Additionally, the bromo and oxohexyl groups can interact with biological targets, potentially influencing receptor binding and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-1-oxohexyl)ferrocene is unique due to the presence of both the bromo and oxohexyl groups, which provide distinct reactivity and potential for functionalization. This makes it a versatile building block for the synthesis of various derivatives and applications in different fields .

Properties

CAS No.

57640-76-3

Molecular Formula

C16H19BrFeO

Molecular Weight

363.07 g/mol

IUPAC Name

6-bromo-1-cyclopenta-2,4-dien-1-ylidenehexan-1-olate;cyclopenta-1,3-diene;iron(2+)

InChI

InChI=1S/C11H15BrO.C5H5.Fe/c12-9-5-1-2-8-11(13)10-6-3-4-7-10;1-2-4-5-3-1;/h3-4,6-7,13H,1-2,5,8-9H2;1-5H;/q;-1;+2/p-1

InChI Key

FNTAMLHOTKQXBR-UHFFFAOYSA-M

Canonical SMILES

[CH-]1C=CC=C1.C1=CC(=C(CCCCCBr)[O-])C=C1.[Fe+2]

Origin of Product

United States

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